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molecular formula C12H13ClO2 B1662066 1-(4-Chlorophenyl)cyclopentanecarboxylic acid CAS No. 80789-69-1

1-(4-Chlorophenyl)cyclopentanecarboxylic acid

Cat. No. B1662066
M. Wt: 224.68 g/mol
InChI Key: QJNFJEMGWIQMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05622954

Procedure details

This compound is prepared in a manner analogous to that of Step A of Example 4, using 2.4 grams (0.06.3 mole) of lithium aluminum hydride, 21.8 grams (0.097 mole) of 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid (commercially available) in about 300 mL of diethyl ether, yielding [1-(4-chlorophenyl)-1-cyclopentyl]methanol.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2([C:19](O)=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:10][CH:9]=1>C(OCC)C>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([C:14]2([CH2:19][OH:20])[CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
21.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCCC1)C(=O)O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared in a manner analogous to that of Step A of Example 4

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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